molecular formula C8H7BrClFO B6333242 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene CAS No. 943830-57-7

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B6333242
CAS No.: 943830-57-7
M. Wt: 253.49 g/mol
InChI Key: RHRQNOLVARHHGL-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatics in Contemporary Organic Synthesis

Polyhalogenated aromatic compounds are crucial building blocks in modern organic synthesis. Their utility stems from the presence of multiple halogen atoms, which can be selectively functionalized through various cross-coupling reactions. This allows for the controlled and sequential introduction of different chemical moieties, enabling the construction of complex molecular architectures.

The electrophilic halogenation of aromatic compounds is a fundamental method for preparing aryl halides, which are key structural motifs in materials science, agrochemicals, and pharmaceuticals. acs.org However, when the aromatic ring contains electron-withdrawing groups, its nucleophilicity is reduced, making direct halogenation challenging and often requiring harsh reaction conditions. acs.org This highlights the ongoing need for developing milder and more efficient halogenation protocols. acs.orgnih.gov

The diverse reactivity of different carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is often exploited for selective functionalization. nih.gov However, achieving site-selectivity in polyhalogenated arenes with identical halogen atoms presents a significant synthetic challenge. nih.gov The development of methods for the site-selective cross-coupling of these compounds is a highly sought-after goal for rapidly creating valuable molecules. nih.gov

Furthermore, polyhalogenated compounds serve as precursors to organometallic reagents and are key substrates in reactions that form carbon-carbon and carbon-heteroatom bonds, making them indispensable in the synthesis of a wide array of complex organic molecules.

Structural Features and Positional Isomerism of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene within the Context of Highly Substituted Arenes

The compound this compound is a tetrasubstituted benzene (B151609) derivative. Its structure is defined by the precise arrangement of four different substituents on the aromatic ring. The nomenclature indicates a benzene ring with a bromine atom at position 1, a fluorine atom at position 2, a methoxymethyl group (-CH₂OCH₃) at position 3, and a chlorine atom at position 4.

Table 1: Structural and Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₇BrClFO
Structure A benzene ring with substituents at the following positions: -Br at C1, -F at C2, -CH₂OCH₃ at C3, -Cl at C4.

| Compound Class | Polyhalogenated Aromatic Ether |

The reactivity of this specific isomer is influenced by the combined electronic and steric effects of its substituents. Halogens generally deactivate the benzene ring towards electrophilic substitution through their inductive electron-withdrawing effect, though they direct incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.org The methoxymethyl group, an alkyl ether, is generally considered an activating group and also an ortho, para-director. The complex interplay of these directing effects on the single remaining hydrogen atom on the ring would be a subject of significant synthetic interest.

Research Gaps and Emerging Opportunities in the Field of Complex Halogenated Arenes

Despite their importance, significant research gaps exist in the field of complex halogenated arenes. One of the primary challenges is the development of synthetic methods that allow for the regiocontrolled introduction of multiple, different halogens onto an aromatic ring, especially in the presence of other functional groups. researchgate.net

A major area of opportunity lies in the late-stage halogenation of complex molecules, which is crucial for diversifying pharmaceutical intermediates and natural products. nih.gov However, the reactivity of common halogenating reagents can be hindered by the presence of various functional groups within the substrate, necessitating the development of specialized and robust methods. nih.gov

Furthermore, the selective functionalization of one C-X bond in the presence of others remains a formidable challenge, particularly when the halogen atoms are the same. nih.gov While strategies exist for selective coupling based on the inherent reactivity differences between C-I, C-Br, and C-Cl bonds, new catalytic systems are needed to achieve selectivity that goes against this natural order or to differentiate between identical halogens in different electronic environments.

The very limited availability of data for specific, complex molecules like this compound underscores a significant research gap: the synthesis and characterization of a vast number of theoretically possible, highly substituted aromatic compounds are yet to be explored. These unexplored molecules represent a treasure trove of potential new building blocks for discovering compounds with novel biological activities or material properties. Emerging opportunities include the use of computational chemistry to predict the properties and reactivity of such complex arenes, guiding synthetic efforts toward the most promising targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRQNOLVARHHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Electron Capture Negative Chemical Ionization-Time-of-Flight Mass Spectrometry (ENCI-TOFMS)

Electron Capture Negative Chemical Ionization (ENCI) is a highly sensitive and selective ionization technique particularly well-suited for the analysis of electrophilic compounds, such as halogenated aromatic molecules like 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene. In ENCI, thermal electrons are captured by the analyte molecule, leading to the formation of a molecular radical anion (M⁻•). This process is highly efficient for compounds containing electronegative atoms (Br, Cl, F), resulting in high specificity and low background noise, which often yields lower detection limits compared to other ionization methods.

The ionization can proceed through two main pathways:

Resonance Electron Capture: Formation of the molecular radical anion, M⁻•, through the capture of low-energy electrons.

Dissociative Electron Capture: Fragmentation of the molecule upon electron capture, which occurs with higher energy electrons.

When coupled with a Time-of-Flight (TOF) mass analyzer, the technique allows for high-resolution and accurate mass measurements. This capability is crucial for confirming the elemental composition of the parent ion and any fragment ions, providing a high degree of confidence in the identification of the target compound in complex matrices. The high resolving power of TOF-MS can differentiate the target analyte from potential interferences with similar nominal masses. For this compound, ENCI-TOFMS would be expected to produce an intense signal for the molecular radical anion, with its isotopic pattern clearly reflecting the presence of one bromine and one chlorine atom.

Table 1: Predicted ENCI-TOFMS Data for this compound

AnalyteIon TypePredicted Exact Mass (m/z)Key Isotopic Peaks (m/z)
C₈H₇BrClFO[M]⁻•251.9380251.9380, 253.9351, 253.9359, 255.9329

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Reaction Monitoring

Electrospray Ionization (ESI) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for monitoring the progress of chemical reactions in real-time without significant sample preparation. When coupled with tandem mass spectrometry (MS/MS), ESI-MS/MS becomes a powerful tool for tracking reactants, identifying transient intermediates, and confirming the formation of products and byproducts.

This methodology can be applied to monitor the synthesis of this compound. By continuously introducing a small aliquot of the reaction mixture into the ESI source, time-resolved mass spectra can be obtained. Tandem MS (MS/MS) can then be used to isolate an ion of interest (e.g., a suspected intermediate or the final product) and fragment it to obtain structural information, confirming its identity. This approach is valuable for optimizing reaction parameters such as temperature, time, and reagent stoichiometry. For halogenated compounds, ESI-MS/MS can also help differentiate isomers by analyzing their unique fragmentation patterns.

Table 2: Hypothetical ESI-MS/MS Monitoring of a Synthesis Reaction

SpeciesRoleExpected Ion (e.g., [M+H]⁺)Monitored m/z
1-Bromo-4-chloro-2-fluorobenzene (B27433)ReactantC₆H₄BrClF⁺208.93
Formaldehyde/MethanolReactant--
1-Bromo-4-chloro-2-fluoro-3-(hydroxymethyl)benzeneIntermediateC₇H₆BrClFO⁺238.94
This compoundProductC₈H₈BrClFO⁺252.96

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are cornerstone techniques for the separation, identification, and quantification of organic compounds in mixtures. For the analysis of this compound, a reverse-phase (RP) LC method would typically be employed.

In RP-LC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. This setup allows for the separation of the target compound from more polar impurities or starting materials. UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significantly faster analysis times and improved resolution compared to traditional HPLC. For MS compatibility, volatile buffers or additives like formic acid are often used in the mobile phase instead of non-volatile acids like phosphoric acid. The LC system is coupled to a mass spectrometer (e.g., a quadrupole or TOF analyzer) for sensitive and selective detection.

Table 3: Typical UPLC-MS Parameters for Analysis

ParameterSetting
Column C18 reverse-phase, 1.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive/Negative
Mass Analyzer Time-of-Flight (TOF) or Triple Quadrupole (TqQ)

Chromatographic Separation Techniques for Isomer Analysis and Purification

Gas Chromatography (GC) and Advanced Capillary GC

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for assessing the purity and identifying isomers of substituted benzene (B151609) derivatives. The high efficiency of modern capillary columns provides excellent resolving power for separating closely related isomers.

For the analysis of this compound, a sample is vaporized and swept by an inert carrier gas through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and polarity. A temperature-programmed analysis is typically used to ensure the elution of all compounds of interest with good peak shape. Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification based on mass spectra and retention times.

Table 4: Illustrative Capillary GC Method for Isomer Purity

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 300 °C

Two-Dimensional Gas Chromatography (GCxGC)

When a sample contains a complex mixture of isomers with very similar physicochemical properties, a single-column GC analysis may not provide sufficient resolution. In such cases, two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. GCxGC utilizes two columns of different selectivity (e.g., nonpolar followed by polar) connected by a modulator.

The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and re-injects them rapidly onto the second-dimension (2D) column. The result is a comprehensive two-dimensional separation where compounds are resolved based on two independent properties (e.g., boiling point and polarity). This technique is particularly effective for separating regioisomers of halogenated aromatic compounds, providing enhanced resolution and sensitivity. The structured nature of the resulting chromatogram (a 2D plot) allows for easier identification of compound classes and the resolution of co-eluting peaks from a 1D separation.

Table 5: Potential GCxGC Column Combination for Isomer Analysis

DimensionColumn PhaseTypical DimensionsSeparation Principle
First (1D) Nonpolar (e.g., DB-5ms)30 m x 0.25 mm IDPrimarily by boiling point/volatility
Second (2D) Polar (e.g., DB-17ms)1-2 m x 0.1 mm IDPrimarily by polarity

High-Performance Liquid Chromatography (HPLC) and Normal Phase Liquid Chromatography (NPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analysis and purification. While reverse-phase HPLC (discussed under LC-MS) is common, Normal Phase Liquid Chromatography (NPLC) is particularly adept at separating isomers.

In NPLC, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). Separation is based on the interaction of polar functional groups of the analyte with the stationary phase. Since isomers like the various regioisomers of bromo-chloro-fluoro-(methoxymethyl)benzene have different dipole moments, NPLC can often provide excellent resolution where RP-HPLC might fail. HPLC methods are scalable and can be adapted for preparative separation to isolate pure isomers or remove impurities.

Table 6: Comparison of HPLC Modes for Isomer Separation

ParameterReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NPLC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water)Nonpolar (e.g., Hexane/Ethyl Acetate)
Elution Order More polar compounds elute firstMore nonpolar compounds elute first
Primary Application Purity analysis, quantificationIsomer separation, purification of polar compounds

Other Relevant Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. ijermt.org For aromatic compounds like This compound , the primary electronic transitions observed are π→π* transitions associated with the benzene ring. ijermt.org The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the ring. ijermt.orgthieme-connect.de

The benzene ring itself exhibits characteristic absorption bands, which are altered by the presence of substituents. Halogens (Br, Cl, F) and the methoxymethyl group (-CH₂OCH₃) act as auxochromes, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity. Electron-donating groups typically produce a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths. ijermt.org

Given the substitution pattern of This compound , the UV-Vis spectrum is expected to show characteristic bands for substituted benzenes, typically in the 220 to 300 nm region. nist.gov The exact λ_max would depend on the interplay of the electronic effects of all substituents. This technique is valuable for qualitative analysis, confirming the presence of the aromatic system, and for quantitative analysis based on the Beer-Lambert law. ijermt.orgslideshare.net

The table below illustrates the typical effects of substituents on the π→π* transitions in benzene derivatives.

Substituent TypeElectronic EffectEffect on λ_maxExample Substituents
Activating Groups Electron-donatingBathochromic Shift (to longer λ)-OCH₃, -CH₃, -NH₂
Deactivating Groups Electron-withdrawingHypsochromic Shift (to shorter λ)-NO₂, -CN
Halogens Weakly Deactivating (Inductive) / Activating (Resonance)Minor Bathochromic Shift-F, -Cl, -Br, -I

Coupled thermal techniques, such as Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) and Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR), are powerful methods for studying the thermal stability and decomposition of materials. osram.combruker.com These hyphenated techniques combine the quantitative mass loss measurements from TGA with the qualitative identification of evolved gases by MS or FTIR. kuleuven.benanoqam.ca

In a TGA-MS/FTIR analysis of This compound , the sample would be heated in a controlled atmosphere (e.g., inert or oxidative) while the TGA instrument records its mass as a function of temperature. kuleuven.beelectrochem.org When the compound decomposes, the resulting volatile products are transferred via a heated line to an MS or FTIR spectrometer for identification. osram.comeag.com

TGA-MS: The evolved gases are ionized and separated based on their mass-to-charge ratio, allowing for the identification of the molecular fragments and decomposition products. kuleuven.be This is particularly useful for identifying small, simple molecules.

TGA-FTIR: The evolved gases flow through a gas cell where an infrared spectrum is continuously recorded. bruker.com Since every molecule (except homonuclear diatomics) has a unique IR spectrum, this allows for the identification of the functional groups and molecular structures of the decomposition products. bruker.comeag.com

This analysis provides a comprehensive profile of the material's thermal decomposition, including the temperatures at which degradation occurs and the chemical nature of the products released. osram.commdpi.com For a halogenated compound like the subject molecule, potential decomposition products could include halogenated fragments, carbon oxides (CO, CO₂), and various organic species. eag.comresearchgate.net

The following table lists potential decomposition products and the hyphenated technique suitable for their detection.

Potential Decomposition ProductChemical FormulaDetection Technique
Carbon MonoxideCOTGA-FTIR, TGA-MS
Carbon DioxideCO₂TGA-FTIR, TGA-MS
Hydrogen BromideHBrTGA-FTIR, TGA-MS
Hydrogen ChlorideHClTGA-FTIR, TGA-MS
Hydrogen Fluoride (B91410)HFTGA-FTIR, TGA-MS
Halogenated Methane FragmentsCHₓBrᵧClₙFₘTGA-MS
FormaldehydeCH₂OTGA-FTIR, TGA-MS

Applications As a Synthetic Intermediate and in Advanced Organic Synthesis

Role in the Synthesis of Complex Pharmaceutical Precursors and Active Compounds

The structural motifs present in 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene are frequently encountered in medicinally active compounds. The brominated position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are cornerstone methodologies in modern drug discovery. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and amino groups, thereby enabling the synthesis of diverse libraries of potential drug candidates.

The fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The methoxymethyl group can serve as a protected hydroxymethyl group, which can be unveiled at a later synthetic stage to provide a handle for further functionalization or to act as a key pharmacophoric element.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

Reaction TypePotential Product ClassTherapeutic Area (Hypothetical)
Suzuki CouplingBiaryl and Heterobiaryl CompoundsOncology, Inflammation
Buchwald-Hartwig AminationArylamines and N-HeterocyclesCNS Disorders, Infectious Diseases
Sonogashira CouplingAryl AlkynesAntiviral, Anticancer
Stille CouplingAryl-Stannane AdductsAntifungal, Antibacterial

Utility in the Construction of Agrochemicals and Functional Materials

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of highly functionalized aromatic cores. The unique substitution pattern of this compound could be leveraged to create new active ingredients with improved efficacy and environmental profiles. The differential reactivity of the halogen atoms would allow for a stepwise and controlled introduction of various toxophores or groups that modulate the compound's uptake and translocation in plants or pests.

In the realm of functional materials, this compound could serve as a precursor to novel organic light-emitting diodes (OLEDs), sensors, or liquid crystals. The ability to precisely tune the electronic and photophysical properties of the aromatic core through selective functionalization at the bromine and chlorine positions makes it an intriguing building block for materials science applications.

Incorporation into Complex Molecular Architectures

The strategic placement of multiple, orthogonally reactive functional groups on the benzene (B151609) ring of this compound makes it an ideal building block for the synthesis of complex molecular architectures.

This compound is well-suited for the construction of a variety of aromatic and heteroaromatic systems. For instance, the bromine atom can be readily converted to a boronic acid or ester, which can then participate in Suzuki coupling reactions to form biaryl structures. Alternatively, intramolecular reactions could be envisioned, where functional groups introduced at the bromine and methoxymethyl positions could cyclize to form fused heterocyclic systems.

While no natural products containing this specific substitution pattern are known, the compound could serve as a key fragment in the total synthesis of complex natural product analogues.

In a convergent synthetic strategy, this compound could be elaborated into a more complex fragment, which is then coupled with another key intermediate. The bromine atom would be the primary site for such fragment couplings, utilizing well-established cross-coupling methodologies.

A divergent synthetic approach could also be employed, where the different halogen atoms are selectively functionalized in a stepwise manner to generate a library of related compounds from a single advanced intermediate. For example, the more reactive bromine atom could be addressed first, followed by functionalization of the less reactive chlorine atom under different reaction conditions. This would allow for the efficient exploration of the chemical space around a core scaffold derived from this compound.

Strategies in the Total Synthesis of Natural Products and Analogues

Development of Novel Synthetic Pathways Enabled by Its Unique Substitution Pattern

A search of chemical literature and databases did not yield any specific synthetic pathways that are uniquely enabled by the substitution pattern of "this compound."

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can determine key parameters that govern the molecule's reactivity.

A critical aspect of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can map the electron density distribution across the molecule, revealing which regions are electron-rich and which are electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species. Reactivity indices, such as Fukui functions, can be derived from these calculations to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 1: Predicted Parameters from Quantum Chemical Calculations

Parameter Predicted Significance for this compound
HOMO Energy Indicates the energy of the highest energy electrons available for reaction.
LUMO Energy Represents the energy of the lowest energy empty orbital, a target for incoming electrons.
HOMO-LUMO Gap A larger gap suggests higher stability and lower reactivity.
Electron Density Distribution Highlights electron-rich and electron-poor regions, predicting sites of interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. For a molecule with a flexible side chain like the methoxymethyl group in this compound, MD simulations are invaluable for exploring its conformational landscape.

By simulating the motion of atoms and bonds over time, MD can identify the most stable conformations (rotamers) of the methoxymethyl group and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's reactivity and its interactions with other molecules.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the molecule in the presence of solvent molecules or other reactants, researchers can gain insights into solvation effects and the formation of intermolecular complexes. Understanding these interactions is key to predicting the molecule's behavior in different chemical environments and its potential for self-assembly or binding to other molecules.

Prediction of Regioselectivity and Optimization of Reaction Pathways

The prediction of regioselectivity—the preference for reaction at one position over another—is a significant challenge in organic synthesis. Computational methods can be employed to predict the regioselectivity of reactions involving this compound. By calculating the activation energies for reactions at different positions on the benzene (B151609) ring, chemists can predict the most likely product.

For instance, in electrophilic aromatic substitution reactions, computational models can determine the relative stability of the intermediate carbocations (sigma complexes) formed by attack at each possible position. The position leading to the most stable intermediate is generally the favored site of reaction.

Furthermore, computational chemistry allows for the in silico optimization of reaction pathways. By modeling the entire reaction mechanism, including transition states and intermediates, researchers can identify the rate-determining step and explore how changes in reactants, catalysts, or reaction conditions might lead to a more efficient process with higher yields and selectivity.

Rational Design of Novel Synthetic Routes and Catalytic Systems Based on Computational Predictions

The ultimate goal of many computational studies is the rational design of new chemical processes. Based on the insights gained from quantum chemical calculations and molecular dynamics simulations, it is possible to design novel synthetic routes to this compound and other related compounds.

For example, if computational studies predict a particular reaction to be highly favorable, this can guide synthetic chemists in their choice of reagents and conditions. Conversely, if a desired reaction is predicted to be unfavorable, computational models can be used to screen for alternative pathways or to design catalysts that can lower the activation energy and make the reaction feasible.

In the context of catalysis, computational chemistry can be used to design catalysts with enhanced activity and selectivity for reactions involving this compound. By understanding the mechanism of a catalyzed reaction at the atomic level, researchers can modify the catalyst structure to improve its performance. This rational, computer-aided approach to catalyst design has the potential to accelerate the development of more efficient and sustainable chemical manufacturing processes.

Table 2: Compound Names Mentioned

Compound Name

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step halogenation strategy is typically employed, starting with functionalization of the benzene ring. For example, methoxymethylation via nucleophilic substitution (e.g., using methoxymethyl chloride) precedes sequential halogenation. Bromination and chlorination require careful control of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to avoid over-substitution. Fluorination via Balz-Schiemann reaction (using diazonium tetrafluoroborate) is recommended for regioselectivity . Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity.

Q. How can the structure of this compound be unequivocally confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to identify methoxymethyl (-OCH₂OCH₃) and halogen substituents. For example, methoxymethyl protons appear as a singlet (~δ 3.3 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .
  • X-ray crystallography : Resolves spatial arrangement of substituents, critical for confirming the 1,2,3,4 substitution pattern.
  • High-resolution mass spectrometry (HRMS) validates molecular formula (C₈H₆BrClFO) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Handle in a fume hood due to potential release of toxic fumes (e.g., HBr, HCl) during reactions.
  • First aid : In case of skin contact, wash immediately with water for 15 minutes; consult SDS for halogen-specific protocols .

Advanced Research Questions

Q. How does the substitution pattern influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom at position 1 is more reactive in Pd-catalyzed couplings due to lower bond dissociation energy compared to chlorine/fluorine. However, steric hindrance from the methoxymethyl group at position 3 may reduce reactivity. Optimize using Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with analogs lacking the methoxymethyl group (e.g., 1-bromo-4-chloro-2-fluorobenzene) .

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